molecular formula C11H17Cl2N3O B1391726 (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride CAS No. 1177283-06-5

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Cat. No.: B1391726
CAS No.: 1177283-06-5
M. Wt: 278.18 g/mol
InChI Key: ZWNQXXPNPFPIIR-UHFFFAOYSA-N
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Description

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride is a chiral pyrrolidinone derivative of interest in advanced pharmacological and chemical research. Its molecular structure, which incorporates a pyridine ring and a pyrrolidinone scaffold, suggests potential as a key intermediate or building block in medicinal chemistry, particularly for the synthesis of more complex molecules targeted at neurological systems. The presence of the pyridinylmethylamino group may facilitate interactions with various enzymatic targets, while the pyrrolidinone core is a structure found in compounds that modulate ion channel function . This combination makes it a compound of significant interest for research into the structure-activity relationships of potential neuroactive substances. The dihydrochloride salt form ensures enhanced solubility for in vitro bioassay and profiling studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(pyridin-4-ylmethylamino)methyl]pyrrolidin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c15-11-2-1-10(14-11)8-13-7-9-3-5-12-6-4-9;;/h3-6,10,13H,1-2,7-8H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNQXXPNPFPIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CNCC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride, with the CAS number 1286208-22-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H17Cl2N3O. The structure features a pyrrolidinone ring substituted with a pyridine moiety, which is crucial for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.

  • Case Study : In a study comparing different 5-oxopyrrolidine derivatives, it was found that compounds with free amino groups showed enhanced anticancer activity while maintaining low cytotoxicity towards non-cancerous cells. For instance, a derivative similar to (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone was tested at a concentration of 100 µM for 24 hours, resulting in a significant reduction in cell viability compared to standard chemotherapeutic agents like cisplatin .
CompoundCell LineIC50 (µM)Remarks
(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinoneA54930High selectivity towards cancer cells
Compound XHSAEC1-KT>100Low toxicity on non-cancerous cells

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown efficacy against multidrug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Research Findings : In a screening of various 5-oxopyrrolidine derivatives, it was noted that those with structural modifications similar to (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone exhibited potent activity against resistant bacterial strains. Compounds were tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
Bacterial StrainMIC (µg/mL)Remarks
MRSA16Effective against resistant strains
Klebsiella pneumoniae8Strong antimicrobial effect
Pseudomonas aeruginosa32Moderate efficacy

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in cancer cells.
  • Cell Membrane Disruption : Its interaction with bacterial membranes could lead to increased permeability and cell lysis.

Comparison with Similar Compounds

(5S)-5-{[(3-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

Key Differences :

  • Pyridine Substituent Position: The 3-pyridinyl group (vs.
  • Stereochemistry : The 5S configuration may lead to distinct stereoselective interactions, as seen in chiral drug candidates (e.g., levofloxacin vs. ofloxacin).
  • Commercial Status : This compound is discontinued , suggesting challenges in synthesis, stability, or efficacy compared to the 5R/4-pyridinyl analog.
Property Target Compound (5R, 4-pyridinyl) (5S, 3-pyridinyl) Analog
CAS Number 1286208-22-7 Not provided (Ref: 10-F358650)
Molecular Formula C₁₁H₁₇Cl₂N₃O C₁₁H₁₇Cl₂N₃O
Pyridine Position 4-pyridinyl 3-pyridinyl
Configuration 5R 5S
Commercial Availability Available (Parchem) Discontinued (CymitQuimica)

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (CAS: 1193388-05-4)

Key Differences :

  • Core Structure: Replaces the pyrrolidinone lactam with a pyrrolidine ring, eliminating the ketone group. This reduces hydrogen-bonding capacity and increases basicity.
  • Substituent: A 3-amine group on pyridine (vs. 4-pyridinylmethylamino) limits steric bulk and alters electronic properties.
  • Safety Profile : Classified with unlabeled hazards but shares handling precautions (e.g., skin/eye protection) common to dihydrochloride salts .
Property Target Compound 4-(Pyrrolidin-1-yl)pyridin-3-amine
CAS Number 1286208-22-7 1193388-05-4
Molecular Formula C₁₁H₁₇Cl₂N₃O C₉H₁₃N₃·2HCl
Core Structure Pyrrolidinone (lactam) Pyrrolidine (secondary amine)
Functional Groups Amide, pyridine, dihydrochloride Amine, pyridine, dihydrochloride

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

Key Differences :

  • Heterocyclic Core: A pyrimidine ring (vs.
  • Substituents: Dual amino groups enhance solubility but reduce lipophilicity compared to the target compound’s pyridine and amide groups.
Property Target Compound 4-Amino-5-Aminomethyl-2-Methylpyrimidine
CAS Number 1286208-22-7 Not provided
Molecular Formula C₁₁H₁₇Cl₂N₃O C₆H₁₀N₄·2HCl
Core Structure Pyrrolidinone Pyrimidine
Key Functional Groups Amide, pyridine Dual amines, methyl group

General Trends in Dihydrochloride Salts

  • Solubility : All compounds exhibit enhanced aqueous solubility due to ionic hydrochloride counterions, critical for in vitro assays .
  • Handling Precautions : Common safety measures include avoiding inhalation, skin contact, and eye exposure .
  • Stability : Dihydrochloride salts are generally hygroscopic, requiring storage in dry conditions.

Preparation Methods

Synthesis of the Pyrrolidinone Core

The pyrrolidinone nucleus can be synthesized via cyclization reactions starting from suitable amino acid derivatives or through direct cyclization of γ-amino acids. The process often employs:

Research indicates that stereoselective synthesis is achieved through chiral auxiliaries or asymmetric catalysis, ensuring the (5R) configuration.

Functionalization at the 5-Position

The key to the compound’s synthesis is functionalizing the 5-position of the pyrrolidinone with a methyl group bearing a (4-pyridinylmethyl)amino substituent. This step involves:

  • Nucleophilic substitution or alkylation of the pyrrolidinone with a suitable pyridinylmethyl halide or sulfonate
  • Use of reactive intermediates such as pyridinylmethyl chlorides or bromides

Introduction of the (4-Pyridinylmethyl)amino Group

The amino functionality is typically introduced via:

Patents such as US10351556B2 describe the use of reactive benzylated compounds (e.g., benzyl halides or sulfonates) reacting with pyrrolidinone derivatives in the presence of bases and solvents like benzene, toluene, or xylene, often under reflux conditions.

Specific Preparation Methods

Method Based on Patent US10351556B2

This method involves:

  • Step 1: Alkylation of the pyrrolidinone core with a pyridinylmethyl halide or sulfonate in a suitable solvent (benzene, toluene) with a base such as potassium carbonate or sodium hydride.
  • Step 2: Purification of the intermediate via crystallization or distillation.
  • Step 3: Reductive amination or amidation to introduce the amino group, utilizing pyridinylmethylamine derivatives.
  • Step 4: Final salt formation with hydrochloric acid to obtain the dihydrochloride salt.

Reaction scheme:

Pyrrolidinone + Pyridinylmethyl halide → Alkylated pyrrolidinone intermediate
Alkylated intermediate + Pyridinylmethylamine → Amino-functionalized product
Product + HCl → Dihydrochloride salt

Alternative Route via Multi-Component Assembly

Research suggests a multi-component approach involving:

Reaction Conditions and Catalysts

Step Reagents Solvent Temperature Catalyst/Conditions Yield (%)
Alkylation Pyridinylmethyl halide, base (K2CO3 or NaH) Toluene or benzene Reflux (~80°C) Reflux for 8-12 hours 70-85
Amine introduction Pyridinylmethylamine derivative Methanol or ethanol Room temperature to 50°C Reductive amination or amidation 75-90
Salt formation Hydrochloric acid Water Room temperature Stirring Quantitative

Notes on Reaction Optimization and Purification

  • Reaction Monitoring: TLC and HPLC are employed to monitor the progress.
  • Purification: Crystallization from suitable solvents (e.g., ethanol, water) or chromatography.
  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis during the pyrrolidinone core synthesis ensures the (5R) configuration.
  • Salt Formation: Acidic conditions with HCl are used to yield the dihydrochloride salt, enhancing stability and solubility.

Data Tables and Research Findings

Aspect Data/Findings References
Yield of intermediate 70-85% US10351556B2
Purity of final compound >97% (by HPLC) Patent US10351556B2
Reaction temperature 65-80°C for alkylation US10351556B2
Stereochemical control Chiral auxiliaries or asymmetric catalysis General organic synthesis literature
Purification methods Crystallization, chromatography Multiple patents and literature

Q & A

Q. What are the key considerations for synthesizing (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride with high stereochemical purity?

The synthesis of this chiral compound requires stringent control of reaction conditions to preserve stereochemical integrity. Critical steps include:

  • Chiral center preservation : Use of enantiomerically pure starting materials (e.g., (2R,5R)-pyrrolidine derivatives) and anhydrous conditions to prevent racemization .
  • Temperature/pH optimization : Maintaining low temperatures (0–5°C) during amine coupling reactions to avoid side reactions .
  • Monitoring techniques : Thin-layer chromatography (TLC) for real-time reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H and 13C NMR to verify substituent positions and stereochemistry (e.g., coupling constants for pyrrolidinone ring protons) .
  • High-performance liquid chromatography (HPLC) : Chiral columns to validate enantiomeric purity (>98%) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and chloride counterion presence .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 4 weeks, followed by HPLC analysis to detect degradation products .
  • Light sensitivity testing : UV-vis spectroscopy to monitor photolytic decomposition under simulated daylight .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data for this compound?

Discrepancies in binding assays may arise from:

  • Receptor isoform variability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
  • Buffer composition effects : Evaluate binding affinity in physiological buffers (e.g., HEPES with 0.1% BSA) to mimic in vivo conditions .
  • Data normalization : Compare results to structurally similar controls (e.g., (R)-2-(5-fluorophenyl)pyrrolidine derivatives) to identify assay-specific artifacts .

Q. What strategies optimize the compound’s solubility and stability in biological assays?

  • Salt form selection : Compare dihydrochloride vs. trifluoroacetate salts for improved aqueous solubility (e.g., >10 mg/mL in PBS) .
  • Co-solvent systems : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance bioavailability .
  • pH adjustments : Stabilize the compound at pH 4.5–5.5 to prevent hydrolysis of the pyrrolidinone ring .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Aminoalkyl chain variations : Replace the pyridinylmethyl group with morpholine or piperazine derivatives to modulate receptor selectivity .
  • Pyrrolidinone ring substitutions : Introduce fluorine at the 3-position to enhance metabolic stability (e.g., CYP450 resistance) .
  • Biological validation : Test analogs in vitro (e.g., IC50 in cell-based assays) and in vivo (e.g., pharmacokinetics in rodent models) .

Q. What experimental designs mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous-flow reactors to improve yield and reduce racemization during amine coupling .
  • Quality-by-design (QbD) : Design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) .
  • Purification protocols : Flash chromatography with C18 reverse-phase columns for high-purity batches (>99%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 values normalized to reference compounds) .
  • Crystallographic validation : Resolve 3D structures of the compound bound to its target (e.g., X-ray or cryo-EM) to confirm binding modes .
  • Batch variability checks : Re-test activity using independently synthesized batches to rule out synthesis-related impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
Reactant of Route 2
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(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride

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